(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Overview
Description
(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine is an organic compound that features both an imidazole ring and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the reaction of 2-methoxyethanol with 1-methyl-1H-imidazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents include toluene or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst/Base: Sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: Similar in structure but lacks the imidazole ring.
Diglyme: Contains two methoxyethyl groups but no imidazole ring.
Uniqueness
The presence of both the methoxyethyl group and the imidazole ring in (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine makes it unique.
Properties
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-5-3-10-8(11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPEUPHUQKYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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